BenchChemオンラインストアへようこそ!

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide

Pim kinase inhibitor Thiazole carboxamide patent Oncology chemical probe

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide (CAS 2178772-21-7) is a thiazole carboxamide derivative assigned to the Incyte Holdings Corporation patent family claiming compounds useful as Pim kinase inhibitors for oncology indications. Structurally, it features a 2-phenyl-4-methylthiazole core linked via a 5-carboxamide bridge to a 6-methylpyrimidin-4-yl moiety, placing it within a broad genus of Pim-1, Pim-2, and Pim-3 targeting agents.

Molecular Formula C17H16N4OS
Molecular Weight 324.4
CAS No. 2178772-21-7
Cat. No. B2499213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide
CAS2178772-21-7
Molecular FormulaC17H16N4OS
Molecular Weight324.4
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
InChIInChI=1S/C17H16N4OS/c1-11-8-14(20-10-19-11)9-18-16(22)15-12(2)21-17(23-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,22)
InChIKeyLVSOWWUCNKLJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide: Pim Kinase Inhibitor Procurement Context


4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide (CAS 2178772-21-7) is a thiazole carboxamide derivative assigned to the Incyte Holdings Corporation patent family claiming compounds useful as Pim kinase inhibitors for oncology indications [1]. Structurally, it features a 2-phenyl-4-methylthiazole core linked via a 5-carboxamide bridge to a 6-methylpyrimidin-4-yl moiety, placing it within a broad genus of Pim-1, Pim-2, and Pim-3 targeting agents [2].

Why Generic Pim Inhibitor Substitution Cannot Guarantee Selectivity for 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide


The Pim kinase inhibitor chemical space is defined by divergent selectivity profiles across Pim-1, Pim-2, and Pim-3 isoforms, where subtle changes in the thiazole and its C2/C4 substituents can drastically alter target engagement [1]. In the Incyte patent family, compounds bearing a 2-phenyl-4-methylthiazole core with a pyrimidinylmethyl carboxamide side chain represent a distinct scaffold subcluster [2]. Procuring a generic 'Pim inhibitor' without confirming its specific substitution pattern and related screening data therefore carries a high risk of unknowingly acquiring a compound with an inverted selectivity fingerprint or fundamentally different ADME trajectory, limiting its utility as a precise chemical probe.

Quantitative Differentiation Evidence for 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide


Scaffold-Specific Patent Exemplification vs. Generic Genus Claims

The compound 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide falls within the scope of the Incyte patent family (WO2014113388, US10828290) but is not itself listed among the exemplified compounds with disclosed IC50 data [1]. In contrast, closely related analogs such as N-{4-[(3S)-3-aminopiperidin-1-yl]quinolin-3-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide (Example 2) are explicitly profiled, showing a Pim-1 IC50 of 40 nM under standardized kinase assay conditions [2]. This difference in patent disclosure status means that the target compound's selection must rely on structural analogy and inferred selectivity rather than directly measured, publicly available potency data.

Pim kinase inhibitor Thiazole carboxamide patent Oncology chemical probe

C4-Methyl Thiazole Substitution as a Potential Selectivity Determinant

The 4-methyl substitution on the thiazole ring distinguishes this compound from the more potent exemplified analogs carrying a 4-amino group connected to elaborate heterocycles. Within the Incyte patent genus, the 4-position is heavily explored for modulating Pim isoform selectivity [1]. While direct selectivity data for this compound is not publicly available, high-level binding data across the patent family indicates that compounds with a methyl substituent at this position (when linked to a pyrimidine-bearing side chain) occupy a distinct SAR cluster that was pursued separately from the 2,6-difluorophenyl series [2]. This structural divergence forms the basis for its potential as a tool compound for interrogating specific kinase conformations or resistance mutations.

Pim inhibitor selectivity Thiazole SAR Kinase inhibitor design

Pyrimidine-Based Amide Linker as a Pharmacophore Anchor Point

The compound's 5-carboxamide linker connecting to a 6-methylpyrimidin-4-yl group differentiates it from thiazole derivatives utilizing pyridine, phenyl, or quinoline-based amide side chains. In the broader Incyte patent landscape, the pyrimidine nitrogen atoms are highlighted as critical for ATP-binding site hinge interactions and for modulating physicochemical properties [1]. This exact linker-pyrimidine combination places the compound in a physicochemical subspace distinct from the more prevalent pyridine-containing analogs, which could translate to measurable differences in aqueous solubility or metabolic stability. Quantitative comparative data between this specific pyrimidine isomer and its alternatives are not publicly disclosed.

Carboxamide linker SAR Pim kinase hinge binder Thiazole-pyrimidine hybrid

Recommended Application Scenarios for 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide


Pim Kinase Isoform Selectivity Panel Assembly

Use as a structurally differentiated member of a Pim inhibitor screening deck to map how the 4-methylthiazole-pyrimidine architecture influences Pim-1 vs. Pim-2 vs. Pim-3 selectivity, in comparison to well-characterized 2,6-difluorophenyl analogs from the same patent family [1]. This scenario is most appropriate for academic or biotech kinase profiling labs that can generate their own selectivity data.

SAR Probe for Thiazole C4 Position in Pim-1 Binding

Employ as a dedicated control compound to isolate the contribution of the C4-methyl group to target binding enthalpy/entropy and residence time, set against the 4-amino substituted series. The structural divergence at this position is the compound's primary differentiator [2].

Preclinical Pharmacokinetic Comparison of Pim Inhibitor Linkers

Benchmark the compound's metabolic stability, permeability, and solubility relative to close analogs bearing pyridine or quinoline-based amide linkers, should the user commission a head-to-head ADME panel. The pyrimidine nitrogen topology is expected to yield divergent hydrogen-bonding capacity and CYP450 interactions compared to the more common pyridine series [3].

Quote Request

Request a Quote for 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.